molecular formula C16H18N2O3S B273187 1-Acetyl-4-(1-naphthylsulfonyl)piperazine

1-Acetyl-4-(1-naphthylsulfonyl)piperazine

Cat. No. B273187
M. Wt: 318.4 g/mol
InChI Key: LMJCEHUIFQEFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-(1-naphthylsulfonyl)piperazine, also known as ANSPP, is a chemical compound that has been widely used in scientific research due to its unique properties. ANSPP is a piperazine derivative that has a naphthylsulfonyl group attached to its nitrogen atom. This compound has been studied for its ability to interact with various biological molecules and has been used in a variety of applications.

Mechanism of Action

1-Acetyl-4-(1-naphthylsulfonyl)piperazine interacts with biological molecules through hydrophobic interactions and hydrogen bonding. The naphthylsulfonyl group of 1-Acetyl-4-(1-naphthylsulfonyl)piperazine can bind to hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with polar residues. This allows 1-Acetyl-4-(1-naphthylsulfonyl)piperazine to interact with a wide range of biological molecules, including proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects:
1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In protein folding studies, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to induce conformational changes in proteins and stabilize intermediate states. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has also been used as a fluorescent probe to study the interactions between proteins and other molecules. In addition, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is its ability to interact with a wide range of biological molecules. This makes it a versatile tool for studying various biological processes. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is also relatively easy to synthesize and is commercially available. However, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has some limitations in lab experiments, including its potential toxicity and its tendency to aggregate at high concentrations.

Future Directions

There are many future directions for research involving 1-Acetyl-4-(1-naphthylsulfonyl)piperazine. One potential application is in the development of new drugs that target specific proteins. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be used as a starting point for the development of new compounds that bind to specific proteins and modulate their activity. Another future direction is in the development of new fluorescent probes for imaging biological processes. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be modified to incorporate different fluorophores and used to study a wide range of biological processes. Finally, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be used in the development of new materials, such as hydrogels and nanoparticles, that have specific biological properties.

Scientific Research Applications

1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been used in a variety of scientific research applications, including protein folding studies, enzyme inhibition assays, and fluorescence spectroscopy. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is particularly useful in protein folding studies as it can bind to hydrophobic pockets in proteins and induce conformational changes. This property has been used to study the folding pathways of various proteins and has provided insights into the mechanisms of protein folding.

properties

Product Name

1-Acetyl-4-(1-naphthylsulfonyl)piperazine

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

1-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C16H18N2O3S/c1-13(19)17-9-11-18(12-10-17)22(20,21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-12H2,1H3

InChI Key

LMJCEHUIFQEFAK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Acetylpiperazine (0.500 g, 3.9 mmol), 1-naphthalenesulfonyl chloride (0.884 g, 3.9 mmol) and DMAP (0.095 g, 0.70 mmol) were dissolved in pyridine (6 mL). After stirring overnight, the reaction mixture was concentrated in vacuo, and quenched with an ice cold solution of 1.0 M HCl (15 mL). The resulting precipitate was filtered and rinsed with water. Trituration with ether followed by filtration provided the 1.06 g (85%) of the title compound as a white solid. 1H NMR (400 MHz, Chloroform-d) δ, ppm: 2.00 (s, 3 H), 3.12-3.21 (m, 4 H), 3.45-3.54 (m, 2 H), 3.57-3.67 (m, 2 H), 7.56-7.67 (m, 3 H), 7.94 (d, J=7.58 Hz, 1 H), 8.10 (d, J=8.08 Hz, 1 H), 8.20 (d, J=7.58 Hz, 1 H), 8.73 (d, J=9.09 Hz, 1 H); ESI-MS: m/z 319.4 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.884 g
Type
reactant
Reaction Step One
Name
Quantity
0.095 g
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.